

# Spectroscopic Analysis of 1-Octene: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Octene

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This guide provides a comprehensive overview of the spectroscopic data for **1-octene**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed data, experimental protocols, and a conceptual visualization of the analytical workflow.

## Spectroscopic Data Summary

The following sections present the core spectroscopic data for **1-octene** in a structured tabular format for ease of reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **1-octene** provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~5.8	ddt	1H	H-2
~4.95	m	2H	H-1
~2.05	q	2H	H-3
~1.3	m	8H	H-4, H-5, H-6, H-7
~0.9	t	3H	H-8

### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum reveals the different carbon environments within the **1-octene** structure.[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
139.2	C-2
114.1	C-1
33.9	C-3
31.9	C-6
29.1	C-5
29.0	C-4
22.7	C-7
14.1	C-8

## Infrared (IR) Spectroscopy

The IR spectrum of **1-octene** highlights the key functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
~3079	Medium	=C-H stretch
~2960-2850	Strong	C-H stretch (alkane)
~1642	Medium	C=C stretch (alkene)
~1465	Medium	C-H bend (alkane)
~990 & ~910	Strong	=C-H bend (out-of-plane)

## Mass Spectrometry (MS)

Mass spectrometry of **1-octene** provides information about its molecular weight and fragmentation pattern under electron ionization. The parent ion has a nominal mass of 112.[\[2\]](#)

m/z	Relative Intensity (%)	Assignment
112	~15	[M] <sup>+</sup> (Molecular Ion)
83	~30	[M - CH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
70	~60	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Base Peak)
56	~80	
55	~75	
43	100	
42	~70	
41	~95	[CH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
29	~40	

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

## NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., Bruker AVANCE series, 300 MHz or higher) is employed.[3]
- **Sample Preparation:** A solution of **1-octene** is prepared by dissolving approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ).[4]  
[5] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- **$^1\text{H}$  NMR Acquisition:** The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are acquired for a high-quality spectrum.
- **$^{13}\text{C}$  NMR Acquisition:** The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon atom.[6] A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the  $^{13}\text{C}$  isotope. A relaxation delay of 2-5 seconds is used to ensure quantitative accuracy.[7]
- **Data Processing:** The acquired Free Induction Decay (FID) is processed using Fourier transformation. Phase and baseline corrections are applied. The spectra are then referenced to the internal standard (TMS).

## Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used (e.g., Perkin-Elmer).[8]
- **Sample Preparation (Neat/Liquid Film):** As **1-octene** is a liquid, a neat spectrum can be obtained by placing a single drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.[9]
- **Acquisition:** The salt plates are placed in the spectrometer's sample holder. The spectrum is typically recorded over the mid-IR range of 4000 to 400  $\text{cm}^{-1}$ . [10] A background spectrum of

the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

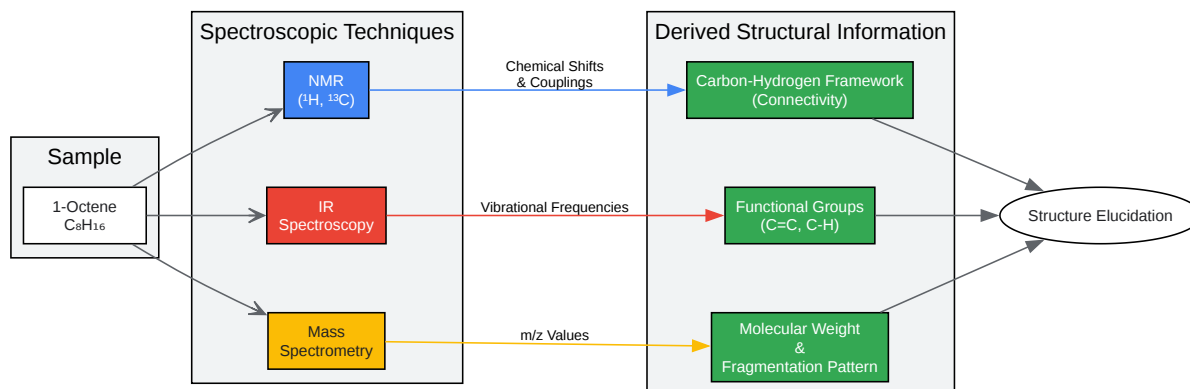
- **Data Processing:** The resulting interferogram is converted to a spectrum via Fourier transformation. The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer equipped with an electron ionization (EI) source is utilized, often coupled with a gas chromatograph (GC-MS) for sample introduction.[\[11\]](#)
- **Sample Introduction:** A dilute solution of **1-octene** in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The GC separates the **1-octene** from the solvent and any impurities before it enters the mass spectrometer.
- **Ionization:** In the ion source, the gaseous **1-octene** molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as electron ionization, removes an electron from the molecule to form a positively charged molecular ion ( $[\text{M}]^+$ ) and causes it to fragment in a characteristic pattern.[\[12\]](#)
- **Mass Analysis:** The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** An electron multiplier detects the ions, and the signal is amplified. The instrument records the abundance of each ion at a specific  $m/z$  value.
- **Data Processing:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Visualization of Spectroscopic Workflow

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for the analysis of **1-octene**.



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Caption: Workflow for the structural elucidation of **1-octene** using spectroscopic methods.

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Address: 3281 E Guasti Rd  
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